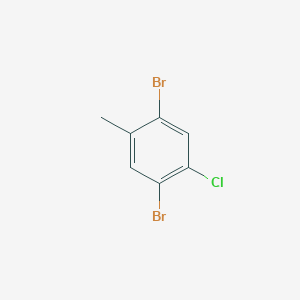

1,4-Dibromo-2-chloro-5-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-chloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCYYTRIAPTDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540572 | |

| Record name | 1,4-Dibromo-2-chloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28667-41-6 | |

| Record name | 1,4-Dibromo-2-chloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dibromo-2-chloro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway and key characterization data for the halogenated aromatic compound, 1,4-Dibromo-2-chloro-5-methylbenzene (CAS No. 28667-41-6). Due to the limited availability of published experimental procedures for this specific molecule, this document provides a well-reasoned, hypothetical multi-step synthesis protocol based on established organic chemistry principles, including electrophilic aromatic substitution and the Sandmeyer reaction. Furthermore, it presents a comprehensive characterization profile, including physical properties and predicted spectroscopic data, to aid researchers in the identification and quality control of this compound. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams.

Introduction

This compound is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Its specific substitution pattern of bromine, chlorine, and methyl groups on the benzene ring offers multiple reactive sites for further functionalization through cross-coupling reactions, nucleophilic substitution, or metallation. This guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of the target molecule.

Proposed Synthesis Pathway

A feasible multi-step synthesis of this compound can be envisioned starting from the commercially available precursor, 4-chloro-3-methylaniline. The proposed pathway involves an initial bromination of the aniline derivative, followed by a diazotization and subsequent Sandmeyer reaction to introduce the second bromine atom.

Caption: Proposed synthesis of this compound.

Experimental Protocols (Hypothetical)

3.1. Step 1: Synthesis of 2-Bromo-4-chloro-5-methylaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloro-3-methylaniline (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution to 10-15°C in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 20°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing ice-water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2. Step 2 & 3: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization:

-

Suspend 2-Bromo-4-chloro-5-methylaniline (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%).

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

-

Cool the CuBr solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Characterization Data

4.1. Physical Properties

The following table summarizes the known physical properties of this compound.

| Property | Value |

| CAS Number | 28667-41-6 |

| Molecular Formula | C₇H₅Br₂Cl |

| Molecular Weight | 284.38 g/mol [1] |

| Appearance | Expected to be a solid at room temperature |

4.2. Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | Singlet | 1H | Aromatic H |

| ~ 7.4 | Singlet | 1H | Aromatic H |

| ~ 2.4 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138-140 | C-Cl |

| ~ 135-137 | C-CH₃ |

| ~ 132-134 | C-H (Aromatic) |

| ~ 130-132 | C-H (Aromatic) |

| ~ 125-127 | C-Br |

| ~ 122-124 | C-Br |

| ~ 20-22 | -CH₃ |

4.3. Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms and one chlorine atom.

-

Molecular Ion (M⁺): A complex cluster of peaks will be observed for the molecular ion due to the natural isotopic abundances of Br (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Cl (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

Isotopic Pattern: The most intense peaks in the molecular ion cluster would be at m/z values corresponding to the combinations of the most abundant isotopes (e.g., C₇H₅⁷⁹Br₂³⁵Cl). The relative intensities of the M, M+2, M+4, and M+6 peaks will be indicative of the presence of two bromine and one chlorine atoms.[2]

-

Fragmentation: Common fragmentation patterns would involve the loss of a bromine atom, a chlorine atom, or a methyl group, leading to fragment ions that would also exhibit characteristic isotopic patterns.

4.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to display the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2980 - 2850 | C-H stretch (aliphatic) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1100 - 1000 | C-Cl stretch |

| 700 - 500 | C-Br stretch |

Characterization Workflow

The successful synthesis of a new compound requires a systematic characterization workflow to confirm its identity and purity.

Caption: General workflow for the characterization of a synthesized compound.

Disclaimer: The synthesis protocol and spectroscopic data provided in this document are hypothetical and based on established chemical principles and predictive models. Experimental validation is required to confirm these findings. Researchers should always adhere to proper laboratory safety procedures when handling the chemicals mentioned.

References

Spectroscopic Characterization of 1,4-Dibromo-2-chloro-5-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,4-Dibromo-2-chloro-5-methylbenzene. These predictions are derived from the analysis of substituent effects on the benzene ring and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | Singlet (s) | 1H | Aromatic H (H-3) |

| ~ 7.40 | Singlet (s) | 1H | Aromatic H (H-6) |

| ~ 2.40 | Singlet (s) | 3H | Methyl H (-CH₃) |

Rationale: The two aromatic protons are in different electronic environments and are not adjacent, thus they are predicted to appear as singlets. The proton at position 3 is flanked by two bromine atoms, leading to a significant downfield shift. The proton at position 6 is adjacent to a bromine and a methyl group. The methyl protons are attached to the aromatic ring and are expected to appear in the typical benzylic proton region.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138-142 | C-Cl |

| ~ 135-139 | C-CH₃ |

| ~ 133-137 | C-H (C-6) |

| ~ 130-134 | C-H (C-3) |

| ~ 122-126 | C-Br (C-4) |

| ~ 118-122 | C-Br (C-1) |

| ~ 20-24 | -CH₃ |

Rationale: Due to the lack of symmetry, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals. Carbons attached to electronegative halogens (Cl, Br) are deshielded and appear further downfield.[1] The methyl carbon will be the most upfield signal.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2975-2850 | Aliphatic C-H Stretch (-CH₃) | Medium-Weak |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1100-1000 | C-Cl Stretch | Strong |

| 700-500 | C-Br Stretch | Strong |

Rationale: The spectrum is expected to show characteristic peaks for a substituted aromatic compound. This includes C-H stretches for both the aromatic ring and the methyl group, and characteristic aromatic ring stretches.[2] Strong absorptions corresponding to the carbon-halogen bonds are also predicted in the fingerprint region.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation |

| 282/284/286/288 | Molecular Ion Cluster [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ |

| 267/269/271/273 | [M-CH₃]⁺ |

| 203/205/207 | [M-Br]⁺ |

| 247/249/251 | [M-Cl]⁺ |

| 124/126 | [M-Br-Br]⁺ |

| 152 | [M-Br-Cl]⁺ |

Rationale: The molecular ion peak will appear as a cluster of peaks due to the isotopic distribution of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl). This results in a characteristic pattern for a molecule containing two bromine atoms and one chlorine atom. Common fragmentation pathways for halogenated aromatic compounds include the loss of a methyl radical or halogen radicals.

Table 5: Predicted UV-Vis Spectroscopic Data

Solvent: Ethanol or Hexane

| λ_max (nm) | Electronic Transition |

| ~ 210-220 | π → π |

| ~ 270-285 | π → π (Benzenoid band) |

Rationale: Substituted benzenes typically exhibit two main absorption bands.[2][3][4] The presence of halogen and alkyl substituents on the benzene ring is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid sample (this compound).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :[5]

-

Place a small amount (1-2 mg) of the solid sample into an agate mortar.[5]

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[5]

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile and thermally stable compound like this, direct insertion probe or gas chromatography (GC-MS) can be used.

-

For a direct insertion probe, a small amount of the sample is placed in a capillary tube at the end of the probe.

-

For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or hexane) and injected into the GC.

-

-

Ionization (Electron Ionization - EI) :[6]

-

Mass Analysis and Detection :

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

-

UV-Visible Spectroscopy

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, hexane, or cyclohexane). The solvent should not absorb in the region of interest (typically >200 nm).[4]

-

The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units.

-

-

Data Acquisition :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent (the reference) and another with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis :

-

The resulting spectrum is a plot of absorbance versus wavelength.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Visualization of Analytical Workflow

The following diagram illustrates a comprehensive workflow for the spectroscopic analysis and characterization of a novel chemical compound such as this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,4-Dibromo-2-chloro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-Dibromo-2-chloro-5-methylbenzene. Due to the absence of direct experimental spectral data in public databases, this guide leverages established NMR principles and substituent effects on chemical shifts in aromatic systems to offer a comprehensive theoretical interpretation. This document serves as a valuable resource for the identification and structural elucidation of this compound and similarly substituted benzene derivatives.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The substitution pattern on the benzene ring—two bromine atoms, a chlorine atom, and a methyl group—removes all planes of symmetry, rendering the two aromatic protons chemically non-equivalent.

The aromatic region is expected to show two singlets, as there are no adjacent protons to cause spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The bromine and chlorine atoms are electron-withdrawing through induction but weakly electron-donating through resonance. The methyl group is weakly electron-donating.

-

H-3: This proton is situated between a chlorine atom and a bromine atom. The strong electron-withdrawing inductive effects of these adjacent halogens will deshield this proton, causing it to appear at a relatively downfield chemical shift.

-

H-6: This proton is positioned between a bromine atom and a methyl group. It is expected to be less deshielded than H-3 due to the weaker combined electron-withdrawing effect in its vicinity and the presence of the electron-donating methyl group.

The methyl group protons will appear as a singlet in the aliphatic region of the spectrum, typically around 2.3-2.5 ppm.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 7.5 - 7.8 | Singlet | 1H |

| H-6 | 7.2 - 7.4 | Singlet | 1H |

| -CH₃ | 2.3 - 2.5 | Singlet | 3H |

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the nature of the directly attached substituent and the electronic effects of the other groups on the ring.

-

Quaternary Carbons (C-1, C-2, C-4, C-5): These carbons, being directly bonded to substituents other than hydrogen, will generally have lower intensities compared to the protonated carbons.

-

C-1 and C-4 (C-Br): Carbons attached to bromine atoms typically appear in the range of 110-125 ppm.

-

C-2 (C-Cl): The carbon bonded to the more electronegative chlorine atom will be deshielded and is expected to resonate further downfield, likely in the 130-135 ppm range.

-

C-5 (C-CH₃): The carbon bearing the methyl group will also be in the quaternary region, with its chemical shift influenced by the adjacent bromine.

-

-

Protonated Carbons (C-3, C-6): These carbons will generally show more intense signals.

-

C-3: This carbon is flanked by electron-withdrawing chlorine and bromine atoms and will be deshielded.

-

C-6: This carbon is situated between a bromine atom and the methyl-substituted carbon.

-

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum, typically between 20-25 ppm.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 115 - 125 |

| C-2 | 130 - 135 |

| C-3 | 130 - 140 |

| C-4 | 115 - 125 |

| C-5 | 135 - 145 |

| C-6 | 130 - 140 |

| -CH₃ | 20 - 25 |

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocols

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, benzene-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.8 mL of deuterated solvent is typically sufficient.[1][2]

-

For ¹³C NMR, a more concentrated sample is required due to the lower natural abundance of the ¹³C isotope. A concentration of 50-100 mg in 0.6-0.8 mL of solvent is recommended.[1][2]

-

-

Procedure: a. Weigh the desired amount of the compound directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Gently agitate the vial to ensure complete dissolution of the sample. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. e. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer. f. Cap the NMR tube securely.

Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each resonance.

Caption: A generalized workflow for NMR analysis.

References

Mass Spectrometry Fragmentation Analysis of 1,4-Dibromo-2-chloro-5-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 1,4-Dibromo-2-chloro-5-methylbenzene. The content herein is curated for professionals in research and development who utilize mass spectrometry for structural elucidation and chemical analysis. This document outlines the theoretical fragmentation pathways, presents the data in a structured format, details a generalized experimental protocol for analysis, and provides visual diagrams to illustrate key processes.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily involving the loss of halogen atoms and the methyl group, followed by rearrangements of the aromatic ring. The presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) will result in characteristic isotopic patterns for the molecular ion and fragment ions containing these halogens. The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z). The calculations are based on the most abundant isotopes (12C, 1H, 79Br, 35Cl).

| Predicted Fragment Ion | Neutral Loss | m/z (based on 79Br, 35Cl) | Description of Fragmentation Event |

| [M]+• | - | 296 | Molecular ion |

| [M-CH3]+ | CH3• | 281 | Loss of the methyl radical |

| [M-Cl]+ | Cl• | 261 | Cleavage of the carbon-chlorine bond |

| [M-Br]+ | Br• | 217 | Cleavage of a carbon-bromine bond |

| [M-Br-Cl]+• | Br•, Cl• | 182 | Sequential loss of a bromine radical and a chlorine radical |

| [M-2Br]+• | 2Br• | 138 | Sequential loss of two bromine radicals |

| [M-CH3-Br]+ | CH3•, Br• | 202 | Loss of a methyl radical followed by a bromine radical |

| [C7H5BrCl]+ | Br• | 217 | Formation of a substituted tropylium-like ion after initial Br loss |

| [C6H3BrCl]+ | CH3•, Br• | 200 | Loss of methyl and bromine, followed by ring fragmentation |

| [C6H3Br]+• | Cl•, Br•, CH3• | 154 | Further fragmentation leading to a brominated phenyl cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for analyzing halogenated aromatic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The following is a generalized protocol that can be adapted for specific instrumentation and analytical goals.

1. Sample Preparation:

-

Dissolve a known quantity of this compound in a high-purity volatile solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain working standards at lower concentrations as required for calibration and sensitivity checks.

-

For complex matrices, an appropriate sample extraction and clean-up procedure (e.g., solid-phase extraction) may be necessary.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.[3]

-

Mass Range: Scan from m/z 50 to 400.

-

Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

-

Acquire data in full scan mode to obtain complete mass spectra.

-

For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity for the target analyte and its characteristic fragments.

-

Process the acquired data using the instrument's software (e.g., Agilent ChemStation).

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Compare the experimental mass spectrum with predicted fragmentation patterns and, if available, library spectra for confirmation.

Visualizing the Processes

Predicted Fragmentation Pathway of this compound

Predicted EI-MS fragmentation of this compound.

Generalized GC-MS Experimental Workflow

A generalized workflow for the analysis of volatile compounds by GC-MS.

References

Physical and chemical properties of 1,4-Dibromo-2-chloro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dibromo-2-chloro-5-methylbenzene, a halogenated aromatic compound with potential applications in various fields, including pharmaceutical synthesis. This document collates available data on its molecular structure, physicochemical characteristics, and reactivity. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also draws upon the known properties and reactions of structurally similar compounds to infer potential characteristics and synthetic routes.

Introduction

This compound, also known as 4-Chloro-2,5-dibromotoluene, is a polysubstituted aromatic hydrocarbon. Its structure, featuring a combination of bromine, chlorine, and methyl substituents on a benzene ring, makes it a potentially versatile intermediate in organic synthesis. The distinct electronic and steric effects of these functional groups can be exploited to achieve regioselective reactions, a critical aspect in the design and synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3][4]

Molecular and Physical Properties

The fundamental molecular and physical properties of this compound are summarized in the table below. It is important to note that while some properties like molecular weight are calculated, experimental values for properties such as melting and boiling points are not consistently reported in the available literature.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-Chloro-2,5-dibromotoluene, Benzene, 1,4-dibromo-2-chloro-5-methyl- | [6] |

| CAS Number | 28667-41-6 | [6] |

| Molecular Formula | C₇H₅Br₂Cl | [5] |

| Molecular Weight | 284.38 g/mol | [5][6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; likely soluble in non-polar organic solvents. | |

| XLogP3 | 4.2 | [5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its substituents on the aromatic ring.

3.1. Electrophilic Aromatic Substitution:

The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the bromine and chlorine atoms. However, the methyl group is an activating, ortho-, para-director. The directing effects of the halogens (ortho-, para-directing) and the methyl group will influence the regioselectivity of further substitution reactions. The steric hindrance from the existing substituents will also play a crucial role in determining the position of incoming electrophiles.

3.2. Nucleophilic Aromatic Substitution:

Generally, aryl halides are unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. Given the substituents, this compound is unlikely to undergo nucleophilic aromatic substitution under standard conditions.

3.3. Metal-Catalyzed Cross-Coupling Reactions:

The bromine atoms are excellent leaving groups in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a potentially valuable building block for more complex molecules.

3.4. Formation of Organometallic Reagents:

The bromine atoms can react with metals like magnesium to form Grignard reagents or with lithium to form organolithium species. These reagents are highly reactive nucleophiles used to form new carbon-carbon bonds.

Potential Synthesis and Experimental Protocols

4.1. Retrosynthetic Analysis:

A logical retrosynthetic approach would involve the sequential halogenation and methylation of a simpler aromatic precursor. The order of these steps is crucial to ensure the desired regiochemistry.

Caption: A possible retrosynthetic pathway for this compound.

4.2. Postulated Synthetic Protocol:

-

Chlorination of Toluene: Toluene can be chlorinated using a chlorinating agent like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) to yield a mixture of ortho- and para-chlorotoluene. The para-isomer, 4-chlorotoluene, would be the desired starting material for the subsequent steps and would need to be separated.

-

Nitration of 4-Chlorotoluene: The separated 4-chlorotoluene can be nitrated using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The directing effects of the chloro (ortho-, para-) and methyl (ortho-, para-) groups would need to be carefully considered to achieve the desired regiochemistry.

-

Reduction of the Nitro Group: The resulting nitro-chlorotoluene derivative can be reduced to the corresponding aniline using a reducing agent such as tin (Sn) in the presence of hydrochloric acid (HCl).

-

Sandmeyer Reaction: The amino group of the aniline derivative can be converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid. Subsequent treatment with copper(I) bromide (CuBr) would introduce the two bromine atoms, yielding the final product, this compound.

Note: This is a generalized, postulated protocol. The specific reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization.

Spectroscopic Analysis

Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons, and a singlet in the aliphatic region (δ 2.0-2.5 ppm) for the methyl protons. The coupling patterns of the aromatic protons would depend on their relative positions.

-

¹³C NMR: Signals for the seven distinct carbon atoms, including four in the aromatic region and one for the methyl group. The chemical shifts of the carbons bonded to halogens would be significantly affected.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-Br and C-Cl stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom.

Safety and Handling

Potential Hazards:

-

Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[9][12]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[9][12]

-

Harmful if Swallowed or Inhaled. [9]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

The following diagram illustrates a general workflow for the safe handling and use of this chemical in a research setting.

Caption: General laboratory workflow for handling halogenated aromatic compounds.

Applications in Drug Development

While there is no specific information on the use of this compound in drug development, its structural features suggest its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. The presence of multiple halogen atoms allows for the exploration of halogen bonding interactions with biological targets and can be used to fine-tune the lipophilicity and metabolic stability of a drug candidate.[3][4][13] The methyl group can also be a key feature for steric interactions within a binding pocket.

Conclusion

This compound is a chemical compound with potential utility in organic synthesis, particularly in the development of complex aromatic molecules. This guide has summarized the available information on its physical and chemical properties. However, a significant lack of experimentally determined data necessitates further research to fully characterize this compound and explore its potential applications. The postulated synthetic route and predicted spectroscopic data provide a starting point for researchers interested in working with this molecule. As with any chemical, careful handling in accordance with safety best practices for similar compounds is essential.

References

- 1. researchgate.net [researchgate.net]

- 2. Halogenase engineering and its utility in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. 1,4-Dibromo-2-chloro-3-methylbenzene | C7H5Br2Cl | CID 44891208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:28667-41-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. uis.no [uis.no]

- 8. youtube.com [youtube.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 28667-41-6 this compound AKSci Z0477 [aksci.com]

- 13. namiki-s.co.jp [namiki-s.co.jp]

An In-depth Technical Guide to the Directing Effects of Chloro and Bromo Groups in Benzene Rings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the directing effects of chloro and bromo substituents in electrophilic aromatic substitution (EAS) reactions on benzene rings. It delves into the underlying electronic principles, presents quantitative data on product distributions, and offers detailed experimental protocols for key reactions.

Core Principles: The Dichotomous Nature of Halogen Substituents

Chloro and bromo groups exhibit a dual electronic influence on the benzene ring, which governs both its reactivity and the regioselectivity of electrophilic attack. These two opposing effects are the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to the high electronegativity of chlorine and bromine, they withdraw electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[1][2]

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring.[3][4] This donation of electron density increases the electron density at the ortho and para positions.

The interplay between these two effects is crucial. For chloro and bromo groups, the inductive effect is stronger than the resonance effect, leading to an overall deactivation of the ring.[1][5] However, the resonance effect, which directs electron density to the ortho and para positions, makes these positions more reactive than the meta position. Consequently, chloro and bromo groups are classified as deactivating ortho, para-directors .[3][4][6]

Caption: Opposing electronic effects of halogen substituents.

The stability of the intermediate carbocation (arenium ion) formed during electrophilic attack further explains the ortho, para-directing nature. For ortho and para attack, a resonance structure can be drawn where the positive charge is adjacent to the halogen, allowing the lone pair of the halogen to delocalize and stabilize the positive charge. This additional resonance contributor is not possible for meta attack.

References

Theoretical Framework for the Structural Elucidation of 1,4-Dibromo-2-chloro-5-methylbenzene: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the structural and electronic characterization of 1,4-Dibromo-2-chloro-5-methylbenzene. In the absence of extensive experimental data for this specific halogenated aromatic compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. This document details the proposed computational methodologies, expected data outputs, and a logical workflow for determining the molecule's geometric and electronic properties. The presented protocols are grounded in established computational practices for substituted benzenes and are designed to provide a robust foundation for further research and application in fields such as materials science and drug development.

Introduction

Halogenated benzene derivatives are a critical class of compounds in medicinal chemistry and materials science. The specific substitution pattern of this compound, with its mix of electron-withdrawing halogens and an electron-donating methyl group, is expected to result in a unique electronic and structural profile. Understanding this profile is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations offer a precise and efficient means to elucidate these properties at the atomic level. This guide focuses on the application of DFT to predict the molecular geometry, vibrational frequencies, and electronic properties of the title compound.

Computational Methodology

The theoretical calculations outlined herein are designed to provide a thorough understanding of the structural and electronic properties of this compound. The proposed protocol employs widely validated computational chemistry techniques.

Geometry Optimization

The initial step involves the optimization of the molecular geometry. This is crucial as all subsequent property calculations are dependent on an accurate molecular structure.

-

Method: Density Functional Theory (DFT) is the chosen method due to its excellent balance of accuracy and computational cost for organic molecules.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as it has been shown to provide reliable results for the geometries of substituted benzenes.[1][2][3]

-

Basis Set: The 6-311+G(d,p) basis set is proposed. The inclusion of diffuse functions (+) is important for accurately describing the electron distribution in molecules with electronegative atoms like bromine and chlorine, while the polarization functions (d,p) allow for more flexibility in describing bonding environments.[1][3]

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is suitable for these calculations.

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable geometry.[3]

Spectroscopic Property Prediction

To facilitate the experimental validation of the computed structure, key spectroscopic data are calculated.

-

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are employed to predict the 1H and 13C NMR chemical shifts.[1][2] These theoretical values can be directly compared with experimental NMR spectra for structural confirmation. The calculations are typically performed at the same level of theory as the geometry optimization (B3LYP/6-311+G(d,p)).

-

Vibrational Spectroscopy: The vibrational frequencies and corresponding infrared (IR) and Raman intensities are obtained from the frequency calculation performed for geometry verification. These theoretical spectra can aid in the interpretation of experimental IR and Raman data.

Electronic Property Analysis

Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is particularly relevant for understanding potential halogen bonding interactions.[4]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain deeper insights into the nature of the chemical bonds, atomic charges, and intramolecular interactions, such as hyperconjugation.[5]

Predicted Data and Presentation

The results of the theoretical calculations will be summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Calculated Value | ||

| C2-C3 | Calculated Value | ||

| C3-C4 | Calculated Value | ||

| C4-C5 | Calculated Value | ||

| C5-C6 | Calculated Value | ||

| C6-C1 | Calculated Value | ||

| C1-Br | Calculated Value | ||

| C4-Br | Calculated Value | ||

| C2-Cl | Calculated Value | ||

| C5-C(CH3) | Calculated Value | ||

| C-H (avg) | Calculated Value | ||

| C1-C2-C3 | Calculated Value | ||

| C2-C3-C4 | Calculated Value | ||

| Br-C1-C2 | Calculated Value | ||

| Cl-C2-C1 | Calculated Value | ||

| Br-C1-C2-Cl | |||

| C(CH3)-C5-C4-Br |

Note: The atom numbering corresponds to standard IUPAC nomenclature.

Table 2: Predicted Spectroscopic Data

| Nucleus | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H (Aromatic) | Calculated Value | |

| H (Methyl) | Calculated Value | |

| C1 | Calculated Value | |

| C2 | Calculated Value | |

| C3 | Calculated Value | |

| C4 | Calculated Value | |

| C5 | Calculated Value | |

| C6 | Calculated Value | |

| C (Methyl) | Calculated Value |

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

Visualization of Computational Workflow

The logical flow of the theoretical calculations can be visualized as follows:

Caption: Computational workflow for the structural and electronic characterization.

Conclusion

This technical guide provides a robust and detailed computational protocol for the theoretical investigation of this compound. By employing Density Functional Theory, it is possible to obtain reliable predictions of the molecule's geometry, spectroscopic signatures, and electronic characteristics. The tabulated data and workflow visualization offer a clear framework for researchers to undertake these calculations and for drug development professionals to utilize the resulting insights for molecular design and property prediction. The methodologies described herein are standard in the field of computational chemistry and are expected to yield results that can confidently guide experimental efforts.

References

- 1. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Emergence of a Versatile Building Block: A Technical Guide to 1,4-Dibromo-2-chloro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the probable initial synthesis, characterization, and logical workflow for 1,4-Dibromo-2-chloro-5-methylbenzene (CAS No. 28667-41-6). While a singular "discovery" event for this compound is not prominent in the scientific literature, its utility as a functionalized aromatic building block in organic synthesis is noteworthy. This document provides a plausible and scientifically grounded pathway for its preparation, beginning with the chlorination of m-cresol, followed by a regioselective bromination. Detailed experimental protocols, compiled physical and spectral data, and workflow diagrams are presented to support its synthesis and characterization.

Introduction

This compound, also known as 4-chloro-2,5-dibromotoluene, is a polysubstituted aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the diverse reactivity of the halogen substituents, which allows for their use in a variety of cross-coupling reactions to form more complex molecular architectures. The specific substitution pattern of this compound offers a unique scaffold for the synthesis of targeted molecules in drug discovery and other advanced applications. The initial synthesis of this compound likely arose from the need for specifically functionalized intermediates in multi-step organic syntheses rather than a targeted discovery effort for the molecule itself.

Proposed Initial Synthesis Pathway

A logical and efficient synthetic route to this compound can be envisioned starting from the readily available precursor, 3-methylphenol (m-cresol). The synthesis involves a two-step process: electrophilic chlorination followed by electrophilic bromination. The directing effects of the hydroxyl and methyl groups are key to achieving the desired substitution pattern.

The overall proposed synthesis is as follows:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Synthesis of 4-Chloro-3-methylphenol from 3-Methylphenol

This procedure is based on established methods for the selective chlorination of phenols.

Workflow:

Caption: Experimental workflow for the synthesis of 4-Chloro-3-methylphenol.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methylphenol (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

Slowly add sulfuryl chloride (SO2Cl2) (1.0-1.1 eq.) dropwise to the solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 4-chloro-3-methylphenol by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis of this compound from 4-Chloro-3-methylphenol

This procedure is based on general methods for the bromination of activated aromatic rings.

Workflow:

Methodological & Application

Application Notes and Protocols for 1,4-Dibromo-2-chloro-5-methylbenzene: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,4-Dibromo-2-chloro-5-methylbenzene as a versatile building block in organic synthesis. Due to the limited availability of specific experimental data for this compound in the scientific literature, the following protocols and data are based on established procedures for the closely related and commercially available analogue, 2,5-Dibromotoluene. The principles and reaction conditions outlined herein are expected to be highly applicable to this compound, providing a strong foundation for its use in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel materials.

Introduction to this compound

This compound is a polyhalogenated aromatic compound featuring two bromine atoms and one chlorine atom attached to a toluene core. This substitution pattern offers multiple reactive sites for selective functionalization, making it an attractive starting material for the construction of diverse molecular architectures. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) in cross-coupling reactions allows for sequential and site-selective introduction of various substituents.

Chemical Structure:

Key Properties:

| Property | Value |

| CAS Number | 28667-41-6 |

| Molecular Formula | C₇H₅Br₂Cl |

| Molecular Weight | 284.38 g/mol |

Applications in Cross-Coupling Reactions

The primary application of this compound in organic synthesis lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the bromine-substituted positions.

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 1,4-Dibromo-2-chloro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the regioselective mono-arylation of 1,4-Dibromo-2-chloro-5-methylbenzene. This polyhalogenated aromatic compound serves as a versatile building block for the synthesis of complex biaryl and poly-aryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The strategic, selective functionalization of one bromine atom in the presence of another and a chlorine atom is a key challenge and opportunity in the synthesis of unsymmetrical biaryls.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, allowing for the selective reaction of the bromo-substituents over the chloro-substituent.[1] The regioselectivity between the two non-equivalent bromine atoms at positions 1 and 4 is governed by a combination of steric and electronic factors. For this compound, the electron-donating methyl group at position 5 is expected to increase the electron density at the adjacent C4-Br bond, making it more susceptible to oxidative addition by the palladium catalyst. Conversely, the electron-withdrawing chloro group at position 2 may slightly decrease the reactivity of the C1-Br bond. Steric hindrance also plays a role, with the bromine at C1 being more sterically encumbered by the adjacent chloro group than the bromine at C4 is by the methyl group. Consequently, the Suzuki-Miyaura coupling is anticipated to occur preferentially at the C4 position.

General Reaction Scheme

The selective mono-arylation of this compound with an arylboronic acid is depicted below. This reaction typically utilizes a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system to yield the 4-aryl-1-bromo-2-chloro-5-methylbenzene derivative.

Caption: General scheme of the selective Suzuki-Miyaura cross-coupling.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

-

Phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos) (2-6 mol%)

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran (THF))

-

Water (for aqueous base solutions)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., PPh₃, 0.04 mmol).

-

Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the selective mono-arylation of this compound with various arylboronic acids, based on protocols for structurally similar compounds.[3]

| Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 16 | 80-90 |

| 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 18 | 82-92 |

| 3-Chlorophenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | Cs₂CO₃ (2) | THF/H₂O (5:1) | 80 | 24 | 75-85 |

| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 70-85 |

Visualizations

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

References

Application Notes and Protocols for the Heck Reaction of 1,4-Dibromo-2-chloro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. This reaction is a cornerstone in modern organic synthesis due to its tolerance of a wide range of functional groups and its ability to construct complex molecular architectures. For polyhalogenated substrates such as 1,4-dibromo-2-chloro-5-methylbenzene, the Heck reaction offers the potential for selective functionalization, leveraging the differential reactivity of the carbon-halogen bonds. The generally accepted reactivity trend for halides in the Heck reaction is I > Br >> Cl, which allows for the selective reaction at the C-Br bonds over the C-Cl bond under carefully controlled conditions.

This document provides detailed protocols and application notes for performing a selective Heck reaction on this compound, focusing on the mono-olefination of one of the C-Br bonds.

Reaction Selectivity and Logical Workflow

The selective Heck reaction of this compound is governed by the relative reactivity of the carbon-halogen bonds. The two C-Br bonds are significantly more reactive than the C-Cl bond in the palladium-catalyzed oxidative addition step. By carefully controlling the stoichiometry of the alkene and the reaction conditions, it is possible to achieve selective mono-alkenylation. The methyl group on the aromatic ring can also exert a minor electronic and steric influence on the reactivity of the adjacent C-Br bond.

Caption: Workflow for the selective Heck reaction of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the selective mono-Heck reaction of dihalobenzenes with various alkenes, which can be adapted for this compound.

| Parameter | Condition | Expected Outcome/Yield |

| Aryl Halide | This compound (1.0 equiv) | - |

| Alkene | Styrene or n-Butyl Acrylate (1.0-1.2 equiv) | Mono-arylated product |

| Catalyst | Pd(OAc)₂ (1-5 mol%) | High conversion |

| Ligand | PPh₃ (2-10 mol%) | Stabilizes catalyst |

| Base | K₂CO₃ or Et₃N (2.0-3.0 equiv) | Neutralizes HX byproduct |

| Solvent | DMF, NMP, or Dioxane | Good solubility of reactants |

| Temperature | 80-120 °C | Optimal reaction rate |

| Reaction Time | 4-24 hours | Completion of reaction |

| Yield | - | 60-90% (for mono-arylation) |

Experimental Protocols

Materials and Equipment:

-

This compound

-

Alkene (e.g., styrene, n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Thin Layer Chromatography (TLC) plates and Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Detailed Experimental Procedure for Mono-olefination:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 mmol) and anhydrous solvent (e.g., DMF, 5 mL).

-

Alkene Addition: Add the alkene (e.g., styrene, 1.1 mmol) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS analysis of small aliquots taken from the reaction mixture. The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkenylated product.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be performed by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment.

Application Notes and Protocols: Sonogashira Coupling of 1,4-Dibromo-2-chloro-5-methylbenzene with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling of 1,4-dibromo-2-chloro-5-methylbenzene with various terminal alkynes. This versatile cross-coupling reaction allows for the selective formation of carbon-carbon bonds, yielding mono- and di-alkynylated products that are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Sonogashira cross-coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For polyhalogenated substrates like this compound, the differing reactivity of the halogen atoms (Br > Cl) allows for selective functionalization.

The strategic placement of bromo, chloro, and methyl groups on the benzene ring influences the regioselectivity of the Sonogashira coupling. The greater reactivity of the C-Br bonds compared to the C-Cl bond dictates that the coupling will occur at the bromine-substituted positions. Furthermore, electronic and steric factors are expected to favor the initial coupling at the C-4 position, which is para to the electron-donating methyl group and less sterically hindered than the C-1 position adjacent to the chloro and methyl groups.

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds through a dual catalytic cycle involving palladium and copper. The palladium cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.

For this compound, the reaction can be controlled to achieve either mono- or di-alkynylation.

-

Mono-alkynylation: By using a controlled amount of the terminal alkyne (typically 1.0-1.2 equivalents), the reaction can be stopped after the first coupling, yielding the mono-alkynylated product. The initial coupling is predicted to occur preferentially at the C-4 position due to a combination of electronic and steric effects. The electron-donating methyl group at C-5 activates the para-position (C-1), but the steric hindrance from the adjacent chloro and methyl groups makes the C-4 position more accessible for the bulky catalyst complex.

-

Di-alkynylation: Employing an excess of the terminal alkyne (typically >2.2 equivalents) and adjusting the reaction conditions (e.g., longer reaction times, higher temperatures) will drive the reaction to completion, resulting in the formation of the 1,4-dialkynyl-2-chloro-5-methylbenzene derivative.

Applications in Drug Discovery and Development

The alkynyl-substituted benzene derivatives produced from this reaction are valuable scaffolds in medicinal chemistry.

-

Molecular Scaffolding: The rigid, linear nature of the alkyne linker can be used to orient functional groups in specific three-dimensional arrangements for optimal interaction with biological targets.

-

Bioisosteric Replacement: The alkynyl group can serve as a bioisostere for other functional groups, such as amides or alkenes, potentially improving metabolic stability and pharmacokinetic properties.

-

Click Chemistry Handle: The terminal alkyne functionality in the mono-coupled product is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient assembly of more complex molecules.[1]

-

Lead Optimization: The ability to introduce a variety of substituents via the terminal alkyne allows for rapid structure-activity relationship (SAR) studies to optimize lead compounds. The remaining bromine and chlorine atoms on the aromatic ring can also be further functionalized to explore additional chemical space.

Experimental Protocols

The following are generalized protocols for the mono- and di-alkynylation of this compound. Optimization of reaction conditions (e.g., catalyst, solvent, base, temperature, and reaction time) may be necessary for specific terminal alkynes.

General Materials and Methods

-

Reagents: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper(I) iodide (CuI), base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)), and anhydrous solvents (e.g., THF, toluene, DMF) should be of high purity.

-

Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent catalyst deactivation.

Protocol 1: Mono-Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent and Base Addition: Add anhydrous solvent (e.g., THF or toluene, 10 mL) and a suitable base (e.g., triethylamine, 3.0 mmol) via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon consumption of the starting material, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

-

Extraction and Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-Sonogashira Coupling

-

Reaction Setup: Follow the same initial setup as in Protocol 1, using this compound (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Establish an inert atmosphere as described previously.

-

Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or toluene, 10 mL) and a suitable base (e.g., triethylamine, 5.0 mmol).

-

Alkyne Addition: Add the terminal alkyne (2.5 mmol) to the stirred solution.

-

Reaction: Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and stir until the mono-alkynylated intermediate is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following tables provide representative, hypothetical data for the Sonogashira coupling of this compound with various terminal alkynes based on typical outcomes for similar reactions. Actual yields will vary depending on the specific alkyne and optimized reaction conditions.

Table 1: Mono-Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | Et₃N | THF | 50 | 6 | 85 |

| 2 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (3) | DIPA | Toluene | 60 | 8 | 82 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | Et₃N | THF | 40 | 12 | 78 |

| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | DIPA | Toluene | 50 | 5 | 90 |

Table 2: Di-Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | Et₃N | DMF | 90 | 24 | 75 |

| 2 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ (5) | DIPA | Toluene | 100 | 24 | 72 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | Et₃N | DMF | 80 | 36 | 65 |

| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | DIPA | Toluene | 90 | 18 | 80 |

Safety Precautions

-

Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be handled with care.

-

Reactions under pressure should be carried out behind a blast shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,4-Dibromo-2-chloro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 1,4-Dibromo-2-chloro-5-methylbenzene. This protocol is designed to favor the monoamination product, leveraging the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions.